molecular formula C16H15BrClNO3 B4611489 2-(4-bromo-2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B4611489
M. Wt: 384.6 g/mol
InChI Key: ABUDETLNWWFJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H15BrClNO3 and its molecular weight is 384.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.99238 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Behavior and Toxicity

  • Studies on compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) and related chlorophenols (CPs) highlight their widespread use in agriculture and potential environmental impacts. Research emphasizes the need for understanding their toxicity, degradation, and persistence in natural environments to mitigate adverse effects on ecosystems and human health (Zuanazzi et al., 2020) (Peng et al., 2016).

Sorption and Degradation

  • Research on the sorption behavior of phenoxy herbicides, including 2,4-D, provides insights into their interactions with soil and aquatic environments. Understanding these interactions helps in predicting the mobility and persistence of such compounds, aiding in the development of remediation strategies (Werner et al., 2012).

Toxicological Effects

  • The toxicological effects of structurally related compounds, such as brominated flame retardants (PBDEs) and chlorophenols, have been extensively studied, highlighting concerns over their potential to disrupt endocrine function, induce oxidative stress, and impact aquatic life. These findings underscore the importance of evaluating the environmental and health impacts of similar chemical compounds (Dingemans et al., 2011) (Ge et al., 2017).

Analytical and Degradation Studies

  • Analytical studies and reviews on the degradation of pharmaceuticals like acetaminophen provide a foundation for understanding the chemical transformations and environmental fate of similar acetamide derivatives. These studies contribute to the development of advanced oxidation processes for the removal of micropollutants from water, offering potential applications for the environmental management of related compounds (Qutob et al., 2022) (Vo et al., 2019).

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO3/c1-10-3-5-15(21-2)13(7-10)19-16(20)9-22-14-6-4-11(17)8-12(14)18/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUDETLNWWFJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.